molecular formula C14H14BrN3O3S B2480054 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034297-94-2

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2480054
M. Wt: 384.25
InChI Key: YVJYFGPAYDHVKG-UHFFFAOYSA-N
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Description

The compound “4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a versatile chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Applications in Chemistry

Pyrimidine compounds, including those related to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have been extensively explored for their potential in various chemical and pharmaceutical applications. The compound 5-(4-bromophenyl)-4,6-dichloropyrimidine, closely related to the one , is a crucial intermediate in synthesizing diverse active compounds. It has wide applications in the pharmaceutical and chemical industries, emphasizing its importance as a key intermediate. Its derivatives have been used to design and synthesize compounds like N (5(4–bromophenyl)–6–chloropyrimidin–4–yl) butane-1sulfonamide and 5-(4bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine, showcasing its versatility and significance in medicinal chemistry (Hou et al., 2016).

Antimicrobial Activity

Novel derivatives of pyrimidines have been prepared and studied for their antimicrobial properties. Compounds like pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, which bear structural similarities to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have demonstrated active antimicrobial properties against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2004).

Antitumor Activity

The antitumor activity of pyrimidine derivatives is a subject of intense research. For example, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown selective inhibition of cell proliferation, particularly in cells expressing folate receptors or the proton-coupled folate transporter. This indicates the potential of these compounds in targeted cancer therapy. The selectivity and potency against specific tumor cells highlight the therapeutic promise of such compounds (Wang et al., 2011).

Heterocyclic Sulfonamide Synthesis

The development of heterocyclic sulfonamides and sulfonyl fluorides is essential for medicinal chemistry. The use of sulfur-functionalized aminoacrolein derivatives in synthesizing these compounds demonstrates the versatility and significance of pyrimidine derivatives in medicinal chemistry. This reactivity expands to provide access to various heterocyclic sulfonyl fluorides, including pyrimidines, indicating the broad application of these methodologies in drug development and synthesis (Tucker et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery and material synthesis. The pyrrolidine ring in the compound provides a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJYFGPAYDHVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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